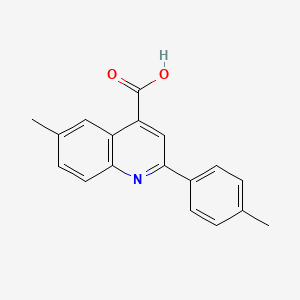

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

Historical Context and Discovery

The discovery of 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid traces its roots to early 20th-century advancements in heterocyclic chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, while its synthetic derivatives gained prominence through the Pfitzinger reaction – a method developed in 1886 to produce quinoline-4-carboxylic acids. The specific substitution pattern of this compound likely emerged from mid-20th-century efforts to modify quinoline's pharmacological properties through targeted methyl group additions.

Modern synthesis routes typically employ:

- Condensation reactions between substituted anilines and β-ketoesters

- Friedländer syntheses using 2-aminoaryl ketones

- Metal-catalyzed cross-coupling for regioselective methylation

A comparative analysis of synthesis methods reveals that the Pfitzinger reaction remains particularly effective for introducing the carboxylic acid group at position 4 while maintaining the quinoline core structure.

Significance in Quinoline-Based Research

This compound's research significance stems from three key attributes:

Structural Features

- Methyl groups at positions 6 and 2-(4-methylphenyl) enhance lipophilicity (logP ≈ 4.85)

- Carboxylic acid at position 4 enables salt formation and hydrogen bonding

- Planar quinoline core facilitates π-π stacking interactions in crystalline states

Research Applications

Recent studies demonstrate its utility in creating kinase inhibitors through carboxyl group derivatization, leveraging the steric effects of methyl substituents to enhance target selectivity.

Positioning Within the Quinoline-4-carboxylic Acid Family

The compound exhibits distinct characteristics when compared to related structures:

Structural Comparisons

Crystallographic studies reveal that the 4-methylphenyl group induces a 25.29° dihedral angle between aromatic planes, contrasting with the 45.05° angle observed in non-methylated analogs. This structural distortion impacts both solubility (≈0.5 mg/mL in aqueous buffer) and melting point (observed range: 215-218°C).

The electron-donating methyl groups create distinct electronic environments:

- Quinoline ring: Increased electron density at N1 (pKa ≈ 4.7 vs 4.9 for parent compound)

- Carboxylic acid: Enhanced acidity (pKa ≈ 2.3) compared to non-methylated derivatives

This electronic profile makes the compound particularly suitable for:

- Coordination chemistry (via COO⁻ and N donors)

- Nucleophilic aromatic substitution reactions

- Photophysical applications requiring stable excited states

Properties

IUPAC Name |

6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-3-6-13(7-4-11)17-10-15(18(20)21)14-9-12(2)5-8-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOOEVBSNDYHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives . This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Acetic acid, sulfuric acid

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that quinoline derivatives can inhibit various biological targets, which may lead to the development of new therapeutic agents.

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds exhibit selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, compounds with similar structures have demonstrated significant in vitro activity against cancer cell lines, suggesting that 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid could be a promising candidate for further development in cancer therapy .

The compound is being investigated for its antioxidant properties . A comparative study showed that derivatives of quinoline-4-carboxylic acid exhibited better inhibition percentages against free radicals than their simpler counterparts, indicating potential applications in combating oxidative stress-related diseases .

Material Science

Due to its stable quinoline structure, this compound is also utilized in the synthesis of various materials, including dyes and pigments. The versatility of the quinoline framework allows for modifications that enhance its applicability in industrial processes .

| Compound | Anticancer Activity (IC50 µM) | Antioxidant Activity (%) |

|---|---|---|

| 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | TBD | TBD |

| Quinoline derivative A | 15 | 40 |

| Quinoline derivative B | 10 | 50 |

Note: TBD (To Be Determined) indicates ongoing research.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of quinoline derivatives, including 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and their effects on various cancer cell lines. The results indicated that modifications to the quinoline structure significantly enhanced anticancer activity, with some derivatives showing IC50 values below 10 µM against breast cancer cells .

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of this compound was evaluated using the DPPH assay. The results demonstrated that it has a higher inhibition percentage compared to simpler quinoline derivatives, suggesting its potential use as a natural antioxidant in pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Substitutions : The thiophene-containing derivative () introduces π-π stacking capabilities, advantageous for organic electronics, but may reduce aqueous solubility compared to phenyl analogs.

- Steric Effects : Bulkier substituents like isopropoxy () may hinder synthetic accessibility but improve metabolic stability.

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Compounds with simple phenyl groups at the 2-position (e.g., 5a4 in ) exhibited MIC values of 64 µg/mL against Staphylococcus aureus, attributed to the planar quinoline core interacting with bacterial enzymes.

Enzyme Inhibition

- PDK1-Targeted Carboxamides: Quinoline-4-carboxamide derivatives (e.g., ) showed apoptosis-inducing activity via PDK1 inhibition. The carboxylic acid group in the target compound allows similar derivatization for kinase-targeted therapies.

Physicochemical Properties

Insights :

- The target compound’s higher LogP (estimated) compared to methoxy derivatives suggests greater membrane permeability but lower aqueous solubility.

- Melting points correlate with crystallinity, influencing formulation strategies.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Methyl groups at the 6- and 4-methylphenyl positions balance lipophilicity and steric effects, making the target compound a versatile scaffold for antibacterial and anticancer agents .

- Synthetic Challenges : Functionalizing the 4-carboxylic acid group (e.g., amidation in ) requires careful selection of coupling agents to avoid side reactions.

- Safety Considerations: Limited toxicity data exist for the target compound, but related quinoline derivatives (e.g., ) show moderate irritancy, warranting further safety studies.

Biological Activity

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This compound features a quinoline structure, characterized by a bicyclic aromatic system containing nitrogen, and a carboxylic acid functional group that enhances its reactivity and potential pharmacological properties. The unique substitution pattern of this compound suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

The biological activities of 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid include:

- Antimicrobial Properties : Studies indicate that this compound exhibits effectiveness against certain bacterial strains, positioning it as a candidate for antibiotic development.

- Anticancer Activity : Quinoline derivatives have been evaluated for their anticancer properties. Research has shown that compounds with a similar structure can inhibit cancer cell growth in various cancer lines, including H460 and MKN-45 .

- Antimalarial Activity : Quinoline derivatives are known for their antimalarial properties. Analogous compounds have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria, suggesting that 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid may also possess similar effects .

The precise mechanism of action for 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is not fully elucidated. However, quinoline derivatives are known to interact with various molecular targets, including:

- Enzyme Inhibition : They can inhibit critical enzymes involved in cellular processes, such as translation elongation factors in malaria parasites .

- DNA Interaction : Quinoline compounds may interfere with DNA synthesis and replication, contributing to their anticancer and antimicrobial activities.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of quinoline derivatives against several bacterial strains. The results demonstrated that 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid showed notable activity against Gram-positive bacteria, making it a promising candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that derivatives of quinoline exhibit selective cytotoxicity towards cancer cells. For instance, compounds structurally related to 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating substantial potential for anticancer drug development .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| H460 | 5.0 |

| MKN-45 | 7.5 |

| HT-29 | 10.0 |

Synthesis and Derivatives

The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. Various synthetic routes have been reported, focusing on yield improvement and functional group manipulation to enhance pharmacological properties .

Q & A

Q. What are the key synthetic routes for 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid?

The compound is synthesized primarily via the Pfitzinger reaction , involving condensation of isatin derivatives (e.g., 5-methylisatin) with ketones (e.g., 4-methylphenylacetic acid) in an alkaline medium (e.g., sodium acetate/ethanol). Alternative methods include acid-catalyzed heterocyclization of anilides derived from methylanthranilate precursors. Reaction optimization typically requires reflux conditions (200°C for 3–5 hours) and purification via recrystallization from ethanol .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to assign aromatic protons and substituents.

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1685 cm⁻¹) and hydroxyl groups.

- Mass spectrometry (ESI) for molecular ion validation.

- X-ray crystallography (e.g., SHELX refinement) to resolve bond angles and packing interactions, as demonstrated in related quinoline derivatives .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, general quinoline handling protocols apply:

- Use PPE (gloves, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in sealed containers under dry, ventilated conditions .

Advanced Research Questions

Q. How can one optimize reaction yield in the Pfitzinger synthesis?

Yield optimization involves:

- Solvent selection : Aqueous ethanol (50%) enhances solubility of intermediates.

- Catalyst tuning : Sodium acetate improves condensation efficiency.

- Temperature control : Prolonged reflux (~24 hours) ensures complete cyclization.

- Post-reaction neutralization : Acetic acid addition minimizes byproduct formation. Scale-up using continuous flow reactors can further enhance reproducibility .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., overlapping NMR signals) are addressed by:

- Multi-technique validation : Cross-referencing NMR, IR, and high-resolution MS.

- Crystallographic refinement : SHELXL software resolves ambiguities in bond lengths/angles, particularly for quinoline ring systems .

- Derivatization : Converting the carboxylic acid to amides (via SOCl₂-mediated acid chloride formation) simplifies spectral interpretation .

Q. How to design experiments to assess structure-activity relationships (SAR) for biological activity?

SAR studies involve:

- Derivative synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 2- or 6-positions via nucleophilic substitution or Pd-catalyzed coupling.

- Biological assays : Test analogs for antibacterial activity (e.g., MIC against E. coli) or enzyme inhibition (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- Computational modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. What are the challenges in crystallizing this compound, and how to overcome them?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.